Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C28H25F3N4O6S2 and its molecular weight is 634.65. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Several studies have focused on the synthesis of new compounds through innovative methodologies. For example, the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation has been explored, showcasing a method to obtain carboxamide and benzamide derivatives, among other products, which may have various applications in medicinal chemistry and drug design (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial Activity
Compounds with potential antimicrobial activity have been synthesized and evaluated, such as thiazole-aminopiperidine hybrid analogues designed as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013). These compounds represent a promising avenue for the development of new antibacterial agents, particularly against drug-resistant strains of tuberculosis.
Enzymatic Activity Enhancement
The design and synthesis of compounds that can potentially enhance enzymatic activity have also been reported. For instance, compounds synthesized from ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate showed a potent effect on increasing the reactivity of cellobiase, demonstrating the role of chemical synthesis in improving biocatalysis (Abd & Awas, 2008).
Design of Novel Inhibitors
Research into the design and synthesis of novel inhibitors targeting specific proteins or pathogens has been conducted. For example, novel imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential as scaffolds for developing new antimycobacterial agents (Lv et al., 2017).
Properties
IUPAC Name |
ethyl 4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N4O6S2/c1-2-41-27(38)23-21-16-42-25(22(21)26(37)35(33-23)19-10-8-18(9-11-19)28(29,30)31)32-24(36)17-6-12-20(13-7-17)43(39,40)34-14-4-3-5-15-34/h6-13,16H,2-5,14-15H2,1H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATVZYWOOPBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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